Sodium triacetoxyborohydride

Übersicht

Beschreibung

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a selective and mild reducing agent widely employed in reductive amination reactions. It facilitates the conversion of imines or enamines to amines by transferring hydride ions while maintaining compatibility with acid-sensitive and reducible functional groups (e.g., acetals, alkenes, nitriles) . STAB is particularly favored over alternatives like sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and reduced generation of hazardous byproducts . Its efficacy is demonstrated in diverse synthetic pathways, including the preparation of bioactive molecules such as dopamine D3 receptor antagonists , amyloidogenic inhibitors , and norcantharidin derivatives .

Vorbereitungsmethoden

Primary Synthesis Method: Protonolysis of Sodium Borohydride with Acetic Acid

The most widely documented method for synthesizing sodium triacetoxyborohydride involves the protonolysis of sodium borohydride (NaBH₄) with acetic acid (CH₃COOH). This reaction replaces three hydride ions in NaBH₄ with acetate groups, yielding NaBH(OAc)₃ and hydrogen gas as a byproduct .

Reaction Equation and Stoichiometry

The balanced chemical equation is:

4 + 3\,\text{CH}3\text{COOH} \rightarrow \text{NaBH(OAc)}3 + 3\,\text{H}2

This reaction proceeds quantitatively under anhydrous conditions, with a 1:3 molar ratio of NaBH₄ to acetic acid .

Procedure and Conditions

-

Step 1: Sodium borohydride is gradually added to glacial acetic acid at 0–5°C to mitigate exothermic heat generation .

-

Step 2: The mixture is stirred for 2–4 hours until gas evolution ceases, indicating complete reaction .

-

Step 3: The resulting white solid is filtered, washed with anhydrous diethyl ether, and dried under vacuum .

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–5°C (initial), RT (final) | |

| Solvent | Neat (no solvent) | |

| Yield | >95% (theoretical) |

In Situ Generation for Industrial Applications

In pharmaceutical synthesis, this compound is often generated in situ to avoid handling its moisture-sensitive solid form. This method integrates the reagent’s preparation directly into downstream reactions, such as reductive aminations .

Example from Patent Literature

A 2005 patent describes generating NaBH(OAc)₃ in toluene by adding acetic acid to sodium borohydride :

-

Step 1: NaBH₄ is suspended in toluene.

-

Step 2: Acetic acid is added dropwise at 20°C, yielding a slurry of NaBH(OAc)₃ .

-

Step 3: The slurry is used directly in reductive amination without isolation .

Advantages:

Challenges:

Alternative Preparation Methods

Triphenylphosphine-Based Synthesis

A less common method involves reacting triphenylphosphine sodium hydride with acetic anhydride :

3\text{PNaH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{NaBH(OAc)}3 + \text{byproducts}

Limitations:

Solvent-Modified Protonolysis

Recent innovations explore polar aprotic solvents like tetrahydrofuran (THF) to enhance reaction control:

-

Procedure: NaBH₄ and acetic acid are combined in THF at −10°C, yielding higher-purity NaBH(OAc)₃ .

-

Outcome: 98% purity, suitable for pharmaceutical applications .

Factors Influencing Synthesis Efficiency

Solvent Selection

| Solvent | Reaction Rate | Purity | Suitability |

|---|---|---|---|

| Neat | Fast | 95% | Lab-scale |

| Toluene | Moderate | 90% | Industrial |

| THF | Slow | 98% | High-purity needs |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety |

|---|---|---|---|---|

| Protonolysis (neat) | >95% | 95% | Moderate | Hazardous |

| In Situ (toluene) | 90% | 85% | High | Moderate |

| THF-Mediated | 85% | 98% | Low | High |

Analyse Chemischer Reaktionen

Reductive Amination

Sodium triacetoxyborohydride excels in one-pot reductive amination , converting carbonyl compounds (aldehydes or ketones) and amines directly into secondary or tertiary amines. This reaction proceeds via imine or iminium ion intermediates, which are rapidly reduced by STAB under mild conditions .

Key Features:

-

Solvent Compatibility : Preferred solvents include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile. DCE enhances reaction rates compared to THF .

-

Catalytic Acetic Acid : Accelerates imine formation in ketone reactions but is often unnecessary with aldehydes .

-

Functional Group Tolerance :

Example Reaction:

Cyclohexanone + Benzylamine → N-Benzylcyclohexylamine

Yield : 85% (STAB in DCE with AcOH) .

Comparative Performance:

| Reducing Agent | Yield (%) | Side Products | Toxicity |

|---|---|---|---|

| STAB | 85–95 | Minimal | Low |

| NaBH₃CN | 70–80 | Moderate | High |

| BH₃-Pyridine | 60–75 | Significant | Moderate |

STAB outperforms alternatives in yield and selectivity, especially for sterically hindered substrates .

Reduction of Aldehydes

STAB selectively reduces aldehydes to primary alcohols without affecting most ketones, enabling chemoselective transformations .

Example Reaction:

Benzaldehyde → Benzyl Alcohol

Conditions : STAB in THF, 25°C, 2 hours .

Yield : >90% .

Stepwise Reductive Amination

For aldehydes prone to dialkylation with primary amines, a two-step procedure is employed:

Example:

Butyraldehyde + Aniline → N-Butylaniline

Yield : 78% (stepwise method vs. 50% for one-pot) .

Reductive Alkylation of Secondary Amines

STAB facilitates the alkylation of secondary amines using aldehyde-bisulfite adducts, yielding tertiary amines .

Example Reaction:

Piperidine + Formaldehyde-Bisulfite Adduct → N-Methylpiperidine

Conditions : STAB in DCE, 25°C .

Example:

Glutaraldehyde + Hexamethylenediamine → Linear Polyamine

Conditions : STAB in DCE, 60°C .

Functional Group Compatibility

STAB’s mildness allows retention of sensitive functionalities during reductions:

Limitations

Wissenschaftliche Forschungsanwendungen

Reductive Amination

The primary application of sodium triacetoxyborohydride is in reductive amination , where it selectively reduces imines to secondary or tertiary amines. This process is crucial in synthesizing various pharmaceuticals and complex organic molecules. The method allows for high yields and fewer side products compared to traditional reductive amination methods using other reagents like sodium cyanoborohydride.

- Mechanism : The reaction typically involves the formation of an imine from an aldehyde or ketone and an amine, followed by reduction with this compound. The use of acetic acid as a catalyst enhances the reaction's efficiency.

- Advantages : This method tolerates a variety of functional groups and can be performed under mild conditions, making it suitable for sensitive substrates .

Selective Reductions

This compound is also employed in the selective reduction of carbonyl compounds, such as ketones and aldehydes. Its mild nature allows for reductions without affecting other functional groups present in the molecule.

- Applications : It has been successfully used to reduce aliphatic and aromatic aldehydes and ketones, providing a safer alternative to more aggressive reducing agents like lithium aluminum hydride.

- Solvent Compatibility : Preferred solvents for these reactions include 1,2-dichloroethane, tetrahydrofuran, and acetonitrile, which help maintain the selectivity and efficiency of the reduction .

Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to provide high selectivity and purity is essential when developing new drug candidates.

- Case Studies :

Detection Methods

Recent advancements have also explored methods for detecting this compound in reaction mixtures. Gas chromatography has been identified as an effective technique for monitoring its presence and ensuring reaction completion .

Comparison with Other Reducing Agents

| Property | This compound | Sodium Cyanoborohydride | Lithium Aluminum Hydride |

|---|---|---|---|

| Reactivity | Mild | Moderate | Strong |

| Selectivity | High | Moderate | Low |

| Toxicity | Low | High | High |

| Functional Group Tolerance | High | Low | Low |

| Preferred Solvents | DCE, THF | Methanol | Ether |

Wirkmechanismus

The mechanism of action of sodium triacetoxyborohydride involves the stabilization of the boron-hydrogen bond by the steric and electron-withdrawing effects of the acetoxy groups. This stabilization makes it a mild reducing agent, particularly suitable for reductive aminations. The compound facilitates the reduction of iminium ions formed during the reaction of aldehydes or ketones with amines .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Reducing Agents

Key Reducing Agents in Reductive Amination

The table below summarizes the properties of STAB and its analogues:

Selectivity and Functional Group Compatibility

- STAB: Uniquely reduces imines without attacking aldehyde groups, enabling one-pot syntheses (e.g., fused-ring frameworks in ). Its mildness preserves sensitive groups like tert-butyldimethylsilyl (TBS)-protected phenols .

- NaBH₃CN : Requires acidic conditions and often leads to side reactions like dialkylation unless stepwise protocols are adopted .

- NaBH₄ : Lacks selectivity, as seen in its reduction of carboxylic acids alongside imines, necessitating protective strategies .

Reaction Efficiency and Optimization

- STAB : Yields improve with excess reagent (e.g., 4 equivalents in ) and optimized workup (e.g., bicarbonate quench raised yields from 40% to 67%) .

- NaBH₃CN : Outperforms STAB in speed for sterically hindered substrates (e.g., tRNA methyltransferase inhibitors in ).

- Borane Complexes : While L-selectride and disiamylborane were tested for stereoselectivity, they failed to produce desired products in serofendic acid synthesis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for reductive amination using sodium triacetoxyborohydride (STAB)?

STAB is most effective in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) as solvents, with acetic acid (AcOH) often used as a catalyst, particularly for ketones. Aldehydes generally do not require AcOH. Reactions in DCE proceed faster than in THF, and the presence of AcOH accelerates the process. Avoid aromatic or unsaturated ketones, as STAB shows limited efficacy with these substrates .

Q. Which functional groups are compatible with STAB during reductive amination?

STAB tolerates reducible groups such as C-C multiple bonds , cyano , and nitro groups . It also preserves acid-sensitive functionalities like acetals and ketals. This selectivity allows its use in complex molecule synthesis without side reductions .

Q. How does STAB compare to sodium cyanoborohydride (NaBH3CN) in reductive amination?

STAB is preferred over NaBH3CN due to its lower toxicity (non-cyanide byproducts) and higher yields in most cases. It also exhibits better reproducibility and compatibility with weakly basic amines. However, NaBH3CN may still be required for reactions in methanol or when dialkylation is a concern .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding STAB’s ability to reduce aldehydes?

While textbooks state STAB does not reduce aldehydes, experimental studies show aldehyde reduction under certain conditions (e.g., acidic pH or prolonged reaction times). To avoid over-reduction:

- Control pH : Use weakly acidic conditions (e.g., AcOH) to favor imine formation over aldehyde activation.

- Monitor reaction progress : Employ techniques like UPLC or TLC to detect intermediates and prevent side reactions .

Q. What strategies improve stereoselectivity in STAB-mediated reductions?

Stereoselectivity can be enhanced by:

- Acid catalysis : Adding AcOH stabilizes iminium ions, directing reduction to specific stereoisomers.

- Solvent choice : Polar aprotic solvents (e.g., DCE) favor tighter ion pairs, improving stereochemical outcomes. For example, STAB selectively reduces 4-ketoprolines to trans-hydroxyproline in high yields, whereas esterified analogs fail due to steric hindrance .

Q. How can sterically hindered substrates be addressed in STAB-based reductive amination?

For hindered ketones or amines, adopt a stepwise approach :

- Pre-form the imine in methanol.

- Reduce the isolated imine with NaBH4 instead of STAB. This bypasses STAB’s limitations with bulky substrates and minimizes side reactions like dialkylation .

Q. Why do aromatic amines (e.g., aniline derivatives) exhibit low conversion in STAB reactions, and how can this be mitigated?

Aromatic amines often show sluggish reactivity due to poor nucleophilicity. Solutions include:

- Increase equivalents : Use 4–5 equivalents of STAB to drive the reaction.

- Optimize solvent : Replace dichloromethane with DCE or THF to enhance solubility.

- Add catalytic additives : Sodium acetate or AcOH can stabilize intermediates and improve kinetics .

Q. What are the implications of using STAB in one-pot multicomponent reactions?

STAB enables efficient tandem processes , such as reductive amination followed by cyclization. For example:

- Three-component pyrrolidine synthesis : STAB reduces pyrrolium salts in situ, yielding exclusively (E)-isomers.

- N-acylpiperazinone formation : Combines reductive amination, transamidation, and cyclization in a single pot. These methods streamline synthesis but require careful stoichiometric control to avoid side products .

Q. Methodological Considerations

Q. How should researchers handle work-up and purification after STAB reactions?

- Quenching : Use saturated aqueous NaHCO3 to neutralize excess STAB and acetic acid.

- Extraction : Dichloromethane or ethyl acetate effectively isolates amine products.

- Purification : NH-silica gel chromatography is recommended for polar amines to avoid decomposition .

Q. What analytical techniques are critical for monitoring STAB-mediated reactions?

Eigenschaften

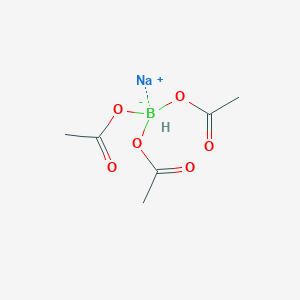

Molekularformel |

C6H10BNaO6 |

|---|---|

Molekulargewicht |

211.94 g/mol |

IUPAC-Name |

sodium;triacetyloxyboranuide |

InChI |

InChI=1S/C6H10BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h7H,1-3H3;/q-1;+1 |

InChI-Schlüssel |

HHYFEYBWNZJVFQ-UHFFFAOYSA-N |

Kanonische SMILES |

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.